1S/C5H8N2S/c1-6-4-5-7-2-3-8-5/h2-3,6H,4H2,1H3 . The compound has a molecular weight of 128.20 g/mol . The synthesis of N-Methyl-1-(thiazol-2-yl)methanamine typically involves the reaction of thiazole derivatives with methylamine. A common method includes:
In laboratory settings, variations of this synthesis may include the use of solvents like methanol or dichloromethane to improve solubility and facilitate the reaction .
The molecular structure of N-Methyl-1-(thiazol-2-yl)methanamine can be described as follows:
N-Methyl-1-(thiazol-2-yl)methanamine can undergo several types of chemical reactions:
The mechanism of action for N-Methyl-1-(thiazol-2-yl)methanamine primarily involves its interaction with specific biological targets:
N-Methyl-1-(thiazol-2-yl)methanamine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both laboratory and industrial settings .
N-Methyl-1-(thiazol-2-yl)methanamine has diverse applications across several fields:
N-Methyl-1-(thiazol-2-yl)methanamine (CAS 144163-68-8) is a nitrogen-sulfur heterocyclic compound with the molecular formula C₅H₈N₂S. It features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked to a methylaminomethyl substituent. This structural motif positions it as a versatile intermediate in pharmaceutical synthesis and bioactive molecule design. Its significance stems from the broad pharmacological relevance of the thiazole scaffold in approved drugs and experimental therapeutics [2] [4].
The compound’s core structure consists of a thiazole ring (C₃H₃NS) bonded to a –CH₂NHCH₃ group at the C2 position. Key identifiers include:
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 128.20 g/mol |
| LogP | -0.15 (predicted) |
| Rotatable Bonds | 2 |
| Hydrogen Bond Acceptors | 2 (thiazole N, amine N) |
| Hydrogen Bond Donors | 1 (amine H) |
| Storage Conditions | 2–8°C, inert atmosphere, dark [1] |
The compound exhibits tautomerism due to the thiazole ring’s aromaticity, which arises from a 6π-electron system (including sulfur’s lone pair). This planar ring structure enhances stacking interactions with biological targets [4] [6]. It is typically supplied as a solid (purity ≥98%) but may exist in semi-solid or liquid forms under ambient conditions [1]. A dihydrochloride salt form (CAS 2103398-78-1) is also documented, increasing water solubility for synthetic applications [3].
Table 2: Solubility and Stability Data
| Solvent | Solubility |
|---|---|
| Water | Highly soluble |
| Ethanol | Fully miscible |
| Ether | Fully miscible |
| Organic solvents | Miscible (e.g., DMSO) [6] |
Thiazole chemistry originated in 1887 with Albert Hantzsch and J.H. Weber, who synthesized the first thiazole derivatives via condensation of thioamides with α-haloketones—a method now known as the Hantzsch thiazole synthesis [2]. This breakthrough established foundational routes to functionalized thiazoles:
Table 3: Key Synthetic Methods for Thiazoles
| Method | Reaction Scheme | Year |
|---|---|---|
| Hantzsch synthesis | Thioamide + α-haloketone → Thiazole | 1887 |
| Robinson-Gabriel synthesis | Acylamino-ketone + P₂S₅ → Thiazole | 1910s |
| Herz reaction | Thiourea + halogenocarbonyls → Aminothiazoles | 1940s |
Early studies characterized thiazole’s physicochemical behavior: boiling point (118.24°C), dipole moment (1.61 D), and solubility profiles. Thermodynamic analyses revealed self-association via n–π interactions (association constant Kassoc = 3–5 in cyclohexane), explaining deviations from ideal solution behavior [6]. By the 1930s, thiazole’s presence in vitamin B1 (thiamine) was confirmed, linking it to critical coenzymatic processes [4].
N-Methyl-1-(thiazol-2-yl)methanamine emerged as a specialized derivative in the late 20th century, with CAS registration (144163-68-8) reflecting its utility in targeted synthetic workflows [1]. Its synthesis typically involves:
Thiazole’s electronic profile (electron-deficient ring) and hydrogen-bonding capability make it a privileged scaffold in drug design. It mimics peptide bonds and pyridine rings, enhancing target binding. N-Methyl-1-(thiazol-2-yl)methanamine contributes to this landscape as a flexible building block:
Key Therapeutic Applications:
Antimicrobial Agents:
Table 4: Clinically Approved Thiazole-Containing Drugs
| Drug | Therapeutic Class | Biological Target |
|---|---|---|
| Penicillin | β-lactam antibiotic | Transpeptidase enzyme |
| Ritonavir | Antiretroviral | HIV-1 protease |
| Dasatinib | Antineoplastic | Bcr-Abl tyrosine kinase |
| Febuxostat | Anti-gout | Xanthine oxidase |
Anticancer Agents:Thiazole derivatives inhibit kinases (e.g., PI3Kα/mTOR) by forming hinge-region hydrogen bonds. Recent studies show compounds with N-methylaminomethylthiazole motifs exhibit nanomolar IC50 values against PI3Kα (0.086 μM) and induce apoptosis in leukemia cells [7].
Neurological Agents:
Design Advantages:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1